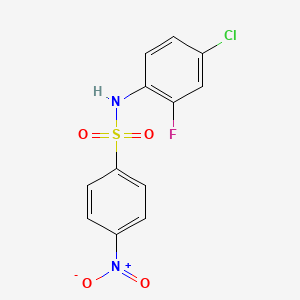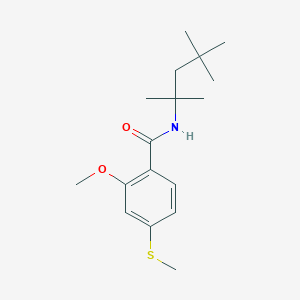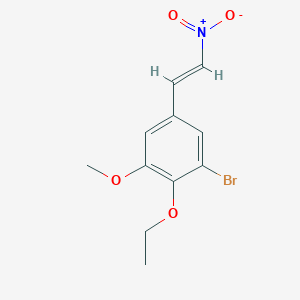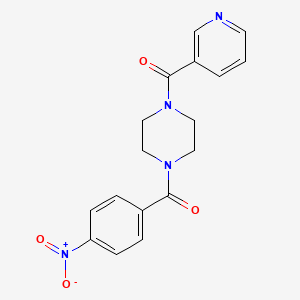
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide, also known as CFNS, is a sulfonamide compound that has been widely used in scientific research. CFNS is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that are overexpressed in various types of cancer cells.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase IX and XII by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which in turn affects the pH balance in cancer cells. The acidic microenvironment in cancer cells promotes tumor growth and metastasis. By inhibiting carbonic anhydrase IX and XII, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide disrupts the pH balance and inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been shown to have potent antitumor activity in preclinical studies. It inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide is a potent and selective inhibitor of carbonic anhydrase IX and XII. It has been extensively used in preclinical studies to investigate the role of carbonic anhydrase IX and XII in cancer cells. However, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can cause allergic reactions in some individuals. In addition, N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has poor solubility in water, which can limit its use in some experimental settings.
Orientations Futures
For research include the development of more potent and selective inhibitors of carbonic anhydrase IX and XII, the investigation of the mechanism of action of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in cancer cells, and the evaluation of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in clinical trials. In addition, the use of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide in combination with other therapeutic agents, such as chemotherapy and radiation therapy, should be explored.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide involves the reaction between 4-chloro-2-fluoroaniline and 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase IX and XII in cancer cells. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in maintaining the pH balance in cells and tissues. Carbonic anhydrase IX and XII are overexpressed in various types of cancer cells and are associated with tumor growth, metastasis, and resistance to chemotherapy.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHYLRSRJRLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)


![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)


![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)

![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)
